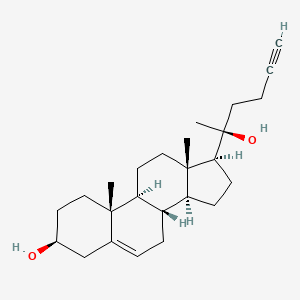

(3beta)-26,27-Dinorcholest-5-en-24-yne-3,20-diol

Description

Historical Background and Discovery

(3beta)-26,27-Dinorcholest-5-en-24-yne-3,20-diol, also known as Nat-20(S)-yne , emerged as a synthetic sterol derivative during investigations into oxysterol-protein interactions in the early 2010s. Its development was driven by the need to study the Hedgehog (Hh) signaling pathway, particularly the role of Smoothened (SMO), a G protein-coupled receptor (GPCR)-like protein. The compound was first synthesized to enable covalent coupling via click chemistry, a technique critical for probing SMO's ligand-binding properties. PubChem records indicate its initial registration in 2012, with subsequent modifications reflecting its growing role in biochemical research.

Nomenclature and Chemical Identity

The compound’s systematic IUPAC name, (3S,8S,9S,10R,13S,14S,17S)-17-[(2S)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol , delineates its stereochemical configuration and structural features. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1397692-46-4 | |

| Molecular Formula | C25H38O2 | |

| Molecular Weight | 370.6 g/mol | |

| SMILES Notation | CC@H[C@H]1CC... | |

| InChI Key | JKFZMIQMKFWJAY-RQJQXFIZSA-N |

Alternative designations include Nat-20(S)-yne (emphasizing its alkyne functional group) and CID 54765295 (PubChem identifier).

Structural Classification within Sterol Derivatives

This compound belongs to the dinorcholestane family, characterized by:

- Backbone modifications : Removal of two methyl groups (C26 and C27) from the cholesterol side chain.

- Functional groups :

- Stereochemistry : The 20S configuration is critical for enantioselective binding to SMO.

Structurally, it bridges classical sterols (e.g., cholesterol) and synthetic oxysterols, sharing features with 20(S)-hydroxycholesterol but differing in side-chain length and rigidity.

Significance in Chemical and Biological Research

Nat-20(S)-yne has become a pivotal tool in three research domains:

Hedgehog Signaling Mechanism

Click Chemistry Applications

Antiviral Research

- Recent studies suggest inhibitory effects on SARS-CoV-2 entry by disrupting cholesterol-dependent membrane fusion.

- Reduces de novo cholesterol synthesis, altering plasma membrane composition critical for viral infection.

Table 1: Comparative Analysis with Related Sterols

Properties

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17S)-17-[(2S)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O2/c1-5-6-13-25(4,27)22-10-9-20-19-8-7-17-16-18(26)11-14-23(17,2)21(19)12-15-24(20,22)3/h1,7,18-22,26-27H,6,8-16H2,2-4H3/t18-,19-,20-,21-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMAJJQBADBBSM-PRQSBNOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(C)(CCC#C)O)CC=C4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[C@](C)(CCC#C)O)CC=C4[C@@]3(CC[C@@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3beta)-26,27-Dinorcholest-5-en-24-yne-3,20-diol is a sterol compound that has garnered attention in recent research for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by its unique structure, which includes:

- A sterol backbone

- A triple bond at the 24 position

- Hydroxyl groups at the 3 and 20 positions

These structural features contribute to its biological functions and interactions with various biological systems.

1. Antimicrobial Properties

Studies have indicated that dinorcholest derivatives exhibit antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. Research has demonstrated that sterols can disrupt bacterial cell membranes, leading to cell lysis and death. This mechanism is particularly relevant in the context of antibiotic-resistant strains.

2. Anti-inflammatory Effects

Research suggests that sterols can modulate inflammatory pathways. This compound may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of disease. This activity could be beneficial in conditions such as arthritis and other inflammatory disorders.

3. Cholesterol Metabolism

As a sterol compound, this compound plays a role in cholesterol metabolism. It may influence the synthesis and regulation of cholesterol levels in cells, potentially impacting cardiovascular health.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Interaction : The hydrophobic nature of sterols allows them to integrate into cell membranes, altering fluidity and permeability.

- Receptor Modulation : Sterols can act as ligands for nuclear hormone receptors, influencing gene expression related to metabolism and inflammation.

- Signal Transduction : They may participate in signaling pathways that regulate cell growth and apoptosis.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various sterols against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .

Case Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of this compound resulted in reduced swelling and pain scores compared to control groups. The compound significantly lowered levels of TNF-alpha and IL-6 cytokines .

Data Table: Summary of Biological Activities

Scientific Research Applications

Biochemical Properties

The compound (3β)-26,27-Dinorcholest-5-en-24-yne-3,20-diol has a molecular formula of C25H38O2 and is characterized by its unique structural features that contribute to its biological activity. It is synthesized through specific chemical reactions that modify the cholesterol backbone to enhance its functional properties.

Research indicates that (3β)-26,27-Dinorcholest-5-en-24-yne-3,20-diol exhibits potential pharmacological activities. It has been studied for its role in inhibiting certain enzymes involved in sterol biosynthesis, which could be beneficial in treating diseases related to cholesterol metabolism.

2.1. Sterol Biosynthesis Inhibition

One of the primary applications of this compound is its ability to inhibit the enzyme 24-SMT (sterol methyltransferase), which plays a crucial role in the biosynthesis of sterols in various organisms. Inhibition of this enzyme can lead to reduced levels of cholesterol and other sterols, making it a candidate for therapeutic interventions in conditions such as hypercholesterolemia.

2.2. Antiparasitic Activity

Studies have shown that compounds similar to (3β)-26,27-Dinorcholest-5-en-24-yne-3,20-diol can exhibit antiparasitic effects against organisms like Trypanosoma brucei, the causative agent of sleeping sickness. By disrupting sterol metabolism in these parasites, such compounds may enhance treatment efficacy and reduce side effects associated with traditional therapies .

Research Findings and Case Studies

Several case studies have highlighted the promising applications of (3β)-26,27-Dinorcholest-5-en-24-yne-3,20-diol in various research settings.

Case Study 1: Inhibitory Effects on Trypanosoma brucei

A study investigated the effects of (3β)-26,27-Dinorcholest-5-en-24-yne-3,20-diol on Trypanosoma brucei cultures. The results revealed that treatment with this compound led to a significant reduction in parasite viability due to the inhibition of sterol synthesis pathways critical for their survival .

Case Study 2: Interaction with Lipid Metabolism

Another research effort focused on the interactions between (3β)-26,27-Dinorcholest-5-en-24-yne-3,20-diol and lipid metabolism in yeast cells. The findings indicated that this compound could alter lipid profiles by inhibiting specific metabolic pathways, suggesting potential applications in metabolic disorder studies .

Comparison with Similar Compounds

3β-Hydroxy-5α-Cholan Derivatives with Benzoate Substituents

Examples :

- 3β-hydroxy-5α-cholan-6-oxo-23,24-dinor-22-benzoate-22-yl (Compound 15)

- Halogenated analogs (e.g., 4-Cl, 4-Br, 4-F substituents; Compounds 18–21)

Key Differences :

Dammarane-Type Triterpenoids

Examples :

- Dammar-24-en-3β,20-diol (Compound 4)

- (E)-25-Hydroperoxydammar-23-en-3β,20-diol (Compound 3)

Key Differences :

Cholestane and Ergostane Derivatives

Examples :

- (20R)-26-Methylcholest-5-en-3β-ol (Compound 6)

- (3β)-Ergost-5-en-3-ol (phytosterol)

Key Differences :

Ginsenoside Rh2

Structure: (3β,12β)-12,20-Dihydroxydammar-24-en-3-yl-β-D-glucopyranoside

Key Differences :

- Ginsenoside Rh2’s glycosylation improves bioavailability, whereas Nat-20(S)-yne’s alkyne group prioritizes chemical conjugation .

Data Tables

Table 1: Physical Properties Comparison

| Compound | Molecular Formula | Melting Point (°C) | Solubility | Key Functional Groups |

|---|---|---|---|---|

| Nat-20(S)-yne | C25H38O2 | Not reported | Low in water | 24-yne, 3β,20(S)-diol |

| 3β-Hydroxy-5α-cholan-22-Cl | C30H41ClO3 | 210.3–212.0 | Organic solvents | 22-Cl, 6-keto, 3β-hydroxy |

| Dammar-24-en-3β,20-diol | C30H50O2 | Not reported | Methanol/ethanol | 3β,20-diol, dammarane core |

| Ginsenoside Rh2 | C36H62O8 | Not reported | Water (moderate) | 3β-glucoside, 12β,20-diol |

Preparation Methods

Cholesterol Oxidation and Side-Chain Modification

The compound is described as a byproduct of cholesterol oxidation , implicating enzymatic or chemical oxidative pathways. A plausible route involves:

-

Epoxidation of cholesterol : Using m-chloroperbenzoic acid (mCPBA) to form 5,6-epoxycholestane.

-

Acid-catalyzed rearrangement : Generating cholestane triols, followed by selective protection of the 3β-hydroxyl.

-

Side-chain degradation : Ozonolysis or oxidative cleavage (e.g., with KMnO₄/NaIO₄) to remove C26–C27, yielding a C24 aldehyde intermediate.

-

Alkyne formation : Conversion of the aldehyde to an alkyne via Corey-Fuchs reaction or Seyferth-Gilbert homologation.

This pathway aligns with the structural resemblance to oxysterols reported in Nachtergaele et al., though explicit details remain proprietary.

Stereoselective Hydroxylation at C20

The 20(S)-hydroxyl group introduces stereochemical complexity. Potential methods include:

-

Sharpless asymmetric dihydroxylation : Applied to a Δ24-alkene precursor.

-

Enzymatic hydroxylation : Cytochrome P450 enzymes (e.g., CYP11A1) or engineered biocatalysts for site-specific oxidation.

A synthetic scheme from a 24-yne cholestane intermediate might involve:

-

Epoxidation at C20–C22 : Using VO(acac)₂ and tert-butyl hydroperoxide.

-

Acid-mediated ring opening : To install the 20(S)-OH group with retention of configuration.

Key Reaction Conditions and Optimization

Critical parameters for high-yield synthesis include:

Challenges :

-

Low regioselectivity during side-chain oxidation.

-

Epimerization at C20 during hydroxylation.

-

Purification difficulties due to polar diol and nonpolar alkyne motifs.

Industrial-Scale Production and Vendor Data

Commercial suppliers like Cayman Chemical and TRC list the compound at prices ranging from $61/mg (1 mg) to $1,019 (25 mg) , reflecting the complexity of its synthesis. Scaling up necessitates:

-

Continuous flow chemistry : For safer ozonolysis and alkyne reactions.

-

Chromatography-free purification : Precipitation or crystallization techniques.

Q & A

Q. What are the primary analytical techniques for determining the stereochemical configuration of (3beta)-26,27-Dinorcholest-5-en-24-yne-3,20-diol?

To resolve stereochemistry, combine nuclear magnetic resonance (NMR) spectroscopy with X-ray crystallography. For NMR, analyze coupling constants and nuclear Overhauser effects (NOEs) to infer spatial arrangements of hydrogen and carbon atoms. X-ray crystallography provides definitive 3D structural data by mapping electron density . For dynamic systems (e.g., flexible side chains), use variable-temperature NMR or computational molecular dynamics simulations to account for conformational mobility .

Q. How can researchers optimize the synthesis of this compound to improve yield while minimizing side reactions?

Employ a stepwise synthetic strategy with protective groups for hydroxyl and alkyne functionalities. Use catalytic hydrogenation or organometallic coupling reactions to preserve stereochemical integrity. Monitor reaction progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Adjust solvent polarity (e.g., dichloromethane to acetonitrile gradients) and temperature to suppress unwanted byproducts like epoxide formation or alkyne dimerization .

Q. What solvent systems are suitable for stabilizing this compound in experimental assays?

Use aprotic solvents (e.g., dimethyl sulfoxide or tetrahydrofuran) to prevent nucleophilic attack on the alkyne moiety. For aqueous solubility, employ β-cyclodextrin encapsulation or micellar systems with nonionic surfactants (e.g., Tween-80). Validate stability via UV-Vis spectroscopy and mass spectrometry over 24–72 hours .

Advanced Research Questions

Q. How can conflicting bioactivity data in cellular versus in vivo models be resolved for this compound?

Address discrepancies using a systems biology approach:

- In vitro: Test dose-response curves across multiple cell lines (e.g., HepG2, HEK293) with controlled oxygen tension (hypoxic vs. normoxic conditions).

- In vivo: Conduct pharmacokinetic profiling (Cmax, AUC) to assess bioavailability and metabolite interference.

- Data Integration: Apply machine learning (e.g., random forest regression) to correlate cellular uptake efficiency with tissue-specific efflux transporter expression .

Q. What methodological frameworks are critical for studying the compound’s interaction with steroidogenic enzymes?

Combine docking simulations (AutoDock Vina) with enzyme kinetics (Michaelis-Menten parameters under varying pH and cofactor conditions). Validate predictions using surface plasmon resonance (SPR) to measure binding affinity (KD). For enzymes like CYP17A1, use isotope-labeled substrates (e.g., <sup>13</sup>C-cholesterol) to track metabolic intermediates via LC-MS/MS .

Q. How should researchers design experiments to resolve contradictory data on the compound’s pro-apoptotic versus anti-inflammatory effects?

Implement a mixed-methods design :

- Quantitative: Measure caspase-3/7 activation (luminescence assays) and NF-κB inhibition (ELISA) in parallel.

- Qualitative: Use single-cell RNA sequencing to identify subpopulations with divergent transcriptional responses.

- Controls: Include isoform-specific inhibitors (e.g., JNK inhibitors) to isolate pathway crosstalk .

Q. What strategies mitigate oxidative degradation of the alkyne group during long-term stability studies?

- Storage: Lyophilize the compound under argon and store at -80°C with desiccants.

- Additives: Incorporate radical scavengers (e.g., butylated hydroxytoluene) at 0.01–0.1% w/w.

- Analysis: Track degradation via FT-IR for C≡C bond integrity and GC-MS for volatile byproducts .

Theoretical and Methodological Frameworks

Q. How can computational modeling predict the ecological impact of this compound’s metabolites?

Apply molecular connectivity indices and Quantitative Structure-Activity Relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation potential. Validate with microcosm studies using soil/water matrices spiked with <sup>14</sup>C-labeled compound. Analyze metabolite toxicity in Daphnia magna or Vibrio fischeri assays .

Q. What theoretical principles guide the design of analogs to enhance target selectivity?

Use bioisosteric replacement (e.g., substituting the alkyne with a trifluoromethyl group) to modulate electronic effects. Apply Free-Wilson analysis to quantify contributions of substituents to binding affinity. Synthesize analogs with incremental structural variations (e.g., varying hydroxyl positions) and test against off-target receptors (e.g., estrogen receptor beta) .

Q. How can researchers reconcile discrepancies between in silico ADMET predictions and empirical data?

Calibrate models using ensemble learning (e.g., combining SwissADME and pkCSM predictions). For poor correlations, refine parameters like logP (experimentally determined via shake-flask method) and plasma protein binding (ultrafiltration assays). Cross-validate with in vitro Caco-2 permeability and hepatic microsomal stability data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.